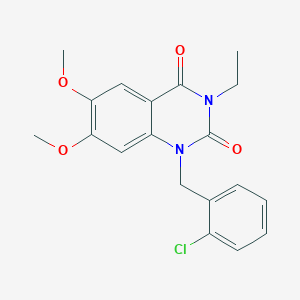

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-4-21-18(23)13-9-16(25-2)17(26-3)10-15(13)22(19(21)24)11-12-7-5-6-8-14(12)20/h5-10H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQVUHPIYHALRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=CC=C3Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with ethyl 2-amino-4,5-dimethoxybenzoate under acidic conditions to form the intermediate product. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final quinazoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

Substitution: The 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Quinazoline-Based Analogs

3-(2-Chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 110231-26-0)

- Structural differences :

- Position 3 substituent: Ethyl vs. 2-chloroethyl.

- Position 1 substituent: 2-Chlorobenzyl vs. hydrogen.

- Properties: Molecular weight: 284.70 g/mol (vs. ~357 g/mol for the target compound, estimated based on structural complexity).

1-Benzyl-3-phenylquinoline-2,4(1H,3H)-dione Derivatives

- Example: 3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione (1E) .

- Structural differences: Core structure: Quinoline (one nitrogen) vs. quinazoline (two nitrogens). Substituents: Benzyl and phenyl groups vs. chlorobenzyl and ethyl.

- Synthetic relevance : Synthesized via azide substitution, highlighting divergent reactivity compared to alkylation routes for the target compound .

Pteridine-Based Analogs

1-(2-Chlorobenzyl)-6-(substituted-phenyl)pteridine-2,4(1H,3H)-diones (7b–7d)

- Structural differences :

- Core structure: Pteridine (two fused pyrimidine rings) vs. quinazoline.

- Substituents: Hydroxyphenyl (7b), 2-hydroxyphenyl (7c), and 4-nitrophenyl (7d) at position 4.

- Bioactivity :

- Physical properties :

- Melting points: 252–278°C (higher than typical quinazolines, likely due to polar nitro/hydroxy groups).

Benzoxazine and Purine Derivatives

6,7-Dimethoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione (CAS 57384-36-8)

- Structural differences :

- Core structure: Benzoxazine (oxygen-containing) vs. quinazoline.

- Substituents: Methyl at position 1 vs. chlorobenzyl.

Imidazo-Purine Diones (e.g., CAS 919031-59-7)

- Structural differences :

- Core structure: Imidazo[2,1-f]purine vs. quinazoline.

- Substituents: Chlorobenzyl and methyl groups.

- Bioactivity: No direct data provided, but purine analogs often target kinases or nucleotide-binding proteins.

Key Comparative Data

Table 1: Structural and Physical Comparison

Research Implications

- Substituent effects : Chlorobenzyl groups enhance lipophilicity and target affinity, while methoxy/nitro groups modulate electronic properties and solubility.

- Core structure : Quinazolines and pteridines offer distinct geometry for enzyme binding (e.g., kinase inhibition vs. DNA intercalation).

- Synthetic flexibility : Bromination and azide substitution (as in ) provide routes to diversify analogs for structure-activity relationship (SAR) studies.

Activité Biologique

1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C19H19ClN2O4

- Molecular Weight : 374.8 g/mol

- IUPAC Name : 1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione

Synthesis

The synthesis of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the quinazoline core through cyclization.

- Introduction of the chlorobenzyl and ethyl groups via nucleophilic substitution reactions.

- Methylation of the quinazoline nitrogen atoms to yield the dimethoxy derivatives.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds derived from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione showed cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative I | 5.0 | K562 |

| Derivative II | 7.5 | HeLa |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria. A systematic study showed that modifications in the quinazoline structure could enhance antimicrobial efficacy.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Histone Deacetylase Inhibition

Recent studies have highlighted the dual inhibition of histone deacetylases (HDACs) by certain derivatives of quinazoline compounds. Specifically, one derivative displayed low nanomolar potency against HDAC6 and moderate activity against HDAC3.

| Compound | HDAC6 IC50 (nM) | HDAC3 IC50 (nM) |

|---|---|---|

| Compound A | 0.5 | 34 |

This selectivity profile indicates potential for therapeutic applications in cancer treatment through epigenetic modulation.

Case Studies

- Anticancer Study : A series of derivatives were evaluated for their antiproliferative effects on breast cancer cell lines. The study revealed that specific modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells.

- Antimicrobial Study : A derivative was tested against a panel of bacterial strains and demonstrated significant activity against resistant strains of Pseudomonas aeruginosa, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione?

Methodological Answer:

The synthesis typically involves multi-step alkylation and cyclization reactions starting from anthranilic acid derivatives. Key steps include:

- Alkylation : Introducing the 2-chlorobenzyl and ethyl groups via nucleophilic substitution or coupling reactions.

- Cyclization : Using reagents like phosphoryl chloride (POCl₃) or urea derivatives to form the quinazoline-2,4-dione core.

- Functionalization : Methoxy groups at positions 6 and 7 are added via demethylation-protection sequences or direct substitution under controlled pH and temperature .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹).

- NMR Spectroscopy :

- ¹H NMR : Distinguishes aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and ethyl/benzyl substituents.

- ¹³C NMR : Confirms carbonyl carbons (δ ~160 ppm) and aromatic/alkoxy carbons.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure.

- HPLC/GC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Substituent Variation : Systematically modify the 2-chlorobenzyl, ethyl, or methoxy groups to assess their impact on bioactivity. For example:

- Replace the 2-chlorobenzyl with other halogenated aryl groups (e.g., 3-bromo, 4-fluoro) to evaluate hydrophobic interactions.

- Vary methoxy positions (e.g., 5,8-dimethoxy) to study steric effects.

- Assay Selection : Use in vitro models (e.g., A-549 lung cancer cells) for cytotoxicity screening, combined with enzymatic assays (e.g., kinase inhibition) to identify molecular targets.

- Computational Modeling : Perform docking studies with proteins like topoisomerase II or EGFR to predict binding modes and guide synthetic modifications .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assay Conditions : Control variables such as solvent (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time.

- Dose-Response Curves : Generate IC₅₀ values across multiple cell lines (e.g., A-549, MCF-7) to assess selectivity.

- Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (protein expression analysis) to differentiate cytotoxic vs. cytostatic effects.

- Data Normalization : Include reference compounds (e.g., doxorubicin) in each experiment to calibrate activity thresholds .

Advanced: How can researchers evaluate the metabolic stability and toxicity profile of this compound?

Methodological Answer:

- Metabolic Stability :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

- Toxicity Profiling :

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity.

- Ames Test : Bacterial reverse mutation assay for genotoxicity.

- In Vivo Acute Toxicity : Dose-ranging studies in rodents (LD₅₀ determination) .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- Lipinski’s Rule of Five : Use software like ChemAxon or MOE to calculate logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors.

- Solubility Prediction : Employ QSPR models (e.g., ACD/Percepta) to estimate aqueous solubility and pKa.

- ADMET Prediction : Platforms like SwissADME or ADMET Predictor™ simulate bioavailability, blood-brain barrier penetration, and plasma protein binding .

Basic: What are the key challenges in achieving high purity during synthesis?

Methodological Answer:

- Byproduct Formation : Monitor intermediates (e.g., incomplete alkylation products) via TLC or HPLC.

- Purification Techniques : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound.

- Impurity Profiling : Compare with pharmacopeial standards (e.g., EP/ICH guidelines) for residual solvents or unreacted starting materials .

Advanced: How can researchers design analogs to improve the compound’s pharmacokinetic profile?

Methodological Answer:

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.

- PEGylation : Attach polyethylene glycol (PEG) chains to increase solubility and half-life.

- Structural Hybridization : Fuse with bioactive scaffolds (e.g., 1,2,4-oxadiazoles) to modulate tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.